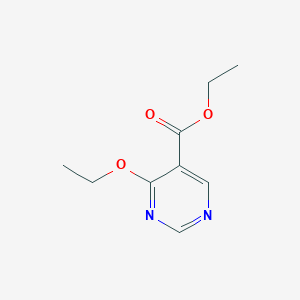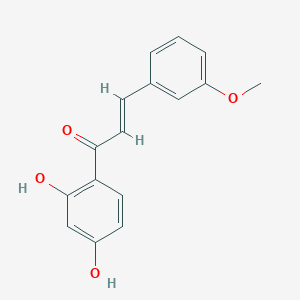
2',4'-Dihydroxy-3-methoxychalcone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(E)-1-(2,4-dihydroxyphenyl)-3-(3-methoxyphenyl)prop-2-en-1-one is a chemical compound known for its unique structural properties and potential applications in various fields of science and industry. This compound belongs to the class of chalcones, which are aromatic ketones with two phenyl rings connected by a three-carbon α,β-unsaturated carbonyl system. Chalcones are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-1-(2,4-dihydroxyphenyl)-3-(3-methoxyphenyl)prop-2-en-1-one typically involves the Claisen-Schmidt condensation reaction. This reaction is carried out between 2,4-dihydroxyacetophenone and 3-methoxybenzaldehyde in the presence of a base such as sodium hydroxide or potassium hydroxide. The reaction is usually conducted in an ethanol or methanol solvent at room temperature or slightly elevated temperatures. The product is then purified by recrystallization or column chromatography.
Industrial Production Methods
On an industrial scale, the production of (E)-1-(2,4-dihydroxyphenyl)-3-(3-methoxyphenyl)prop-2-en-1-one can be optimized by using continuous flow reactors to enhance the reaction efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
(E)-1-(2,4-dihydroxyphenyl)-3-(3-methoxyphenyl)prop-2-en-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the α,β-unsaturated carbonyl system to saturated ketones or alcohols.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are commonly used.
Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are used under appropriate conditions.
Major Products Formed
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original compound, each with potentially unique properties and applications.
Scientific Research Applications
Chemistry: Used as a precursor for the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: Exhibits antioxidant, anti-inflammatory, and antimicrobial properties, making it a candidate for biological studies and potential therapeutic applications.
Medicine: Investigated for its potential use in the treatment of diseases such as cancer, diabetes, and neurodegenerative disorders due to its bioactive properties.
Industry: Utilized in the development of new materials, dyes, and polymers with specific functional properties.
Mechanism of Action
The mechanism of action of (E)-1-(2,4-dihydroxyphenyl)-3-(3-methoxyphenyl)prop-2-en-1-one involves its interaction with various molecular targets and pathways. The compound’s antioxidant activity is primarily due to its ability to scavenge free radicals and inhibit oxidative stress. Its anti-inflammatory effects are mediated through the inhibition of pro-inflammatory cytokines and enzymes. Additionally, the compound’s antimicrobial activity is attributed to its ability to disrupt microbial cell membranes and inhibit essential microbial enzymes.
Comparison with Similar Compounds
Similar Compounds
Chalcone: The parent compound of the chalcone family, with a similar α,β-unsaturated carbonyl system.
Flavonoids: A class of compounds with similar structural features and biological activities.
Stilbenes: Compounds with two phenyl rings connected by an ethylene bridge, exhibiting similar antioxidant properties.
Uniqueness
(E)-1-(2,4-dihydroxyphenyl)-3-(3-methoxyphenyl)prop-2-en-1-one is unique due to the presence of both hydroxyl and methoxy groups on the phenyl rings, which contribute to its distinct chemical reactivity and biological activity. The combination of these functional groups enhances the compound’s potential for various applications compared to other similar compounds.
Properties
Molecular Formula |
C16H14O4 |
|---|---|
Molecular Weight |
270.28 g/mol |
IUPAC Name |
(E)-1-(2,4-dihydroxyphenyl)-3-(3-methoxyphenyl)prop-2-en-1-one |
InChI |
InChI=1S/C16H14O4/c1-20-13-4-2-3-11(9-13)5-8-15(18)14-7-6-12(17)10-16(14)19/h2-10,17,19H,1H3/b8-5+ |
InChI Key |
AACDPQIFRBEZFP-VMPITWQZSA-N |
Isomeric SMILES |
COC1=CC=CC(=C1)/C=C/C(=O)C2=C(C=C(C=C2)O)O |
Canonical SMILES |
COC1=CC=CC(=C1)C=CC(=O)C2=C(C=C(C=C2)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[2,2'-Bipyridine]-5-carboxamide](/img/structure/B13108196.png)
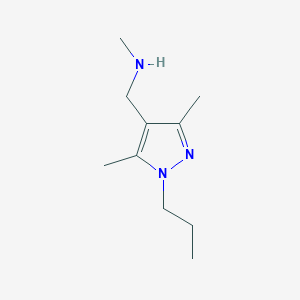
![6-Benzyl-4,7-diphenyl[1,2,5]thiadiazolo[3,4-c]pyridine](/img/structure/B13108210.png)
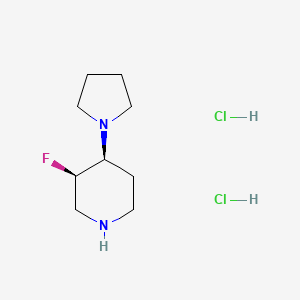
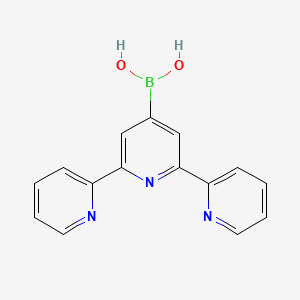
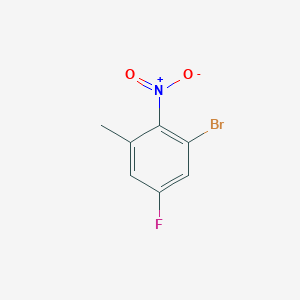
![4-Methyl-1,4-dihydropyrido[3,4-d]pyrimidine](/img/structure/B13108229.png)
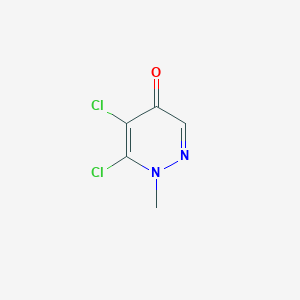
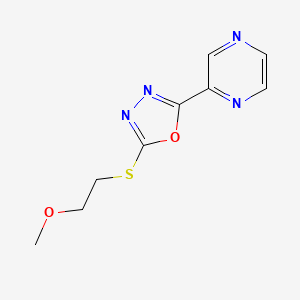
![1-(Benzo[b]thiophen-3-yl)-2-phenylbutan-1-one](/img/structure/B13108257.png)


